Cas no 2580209-38-5 (3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid)
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid Propriedades químicas e físicas
Nomes e Identificadores
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- EN300-27728333
- 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- 2580209-38-5
-
- Inchi: 1S/C25H21NO5/c27-24(28)15-9-12-22(23(13-15)31-16-10-11-16)26-25(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,12-13,16,21H,10-11,14H2,(H,26,29)(H,27,28)
- Chave InChI: FORVZAIAPKKIEH-UHFFFAOYSA-N
- SMILES: O(C1=CC(C(=O)O)=CC=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1
Propriedades Computadas
- Massa Exacta: 415.14197277g/mol
- Massa monoisotópica: 415.14197277g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 7
- Complexidade: 642
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.7
- Superfície polar topológica: 84.9Ų
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid Preçomais >>
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| Enamine | EN300-27728333-0.05g |
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid |
2580209-38-5 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
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$1508.0 | 2025-03-19 | |
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$1577.0 | 2025-03-19 | |
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2580209-38-5 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
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2580209-38-5 | 95.0% | 2.5g |
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2580209-38-5 | 95.0% | 10.0g |
$7373.0 | 2025-03-19 |
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid Literatura Relacionada
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Informações adicionais sobre 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid: A Novel Scaffold for Targeted Therapeutic Development
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid (CAS No. 2580209-38-5) represents a unique chemical scaffold with potential applications in drug discovery and biomedical research. This compound combines structural elements from fluorene derivatives, cyclopropoxy groups, and carbamate functionalities, creating a versatile platform for targeted molecular design. Recent advancements in synthetic chemistry and computational modeling have highlighted the importance of such scaffolds in antimicrobial, anti-inflammatory, and neuroprotective applications. This article explores the chemical properties, biological relevance, and research progress surrounding this compound, emphasizing its role in innovative therapeutic strategies.
Chemical Structure and Synthesis Pathway
The fluoren-9-yl moiety, a core component of the 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid molecule, is derived from fluorene, a polycyclic aromatic hydrocarbon known for its stability and functionalization potential. The cyclopropoxy group introduces strain and reactivity, while the carbamate linkage (via the (methoxy)carbonyl group) enhances solubility and bioavailability. Recent studies in organic synthesis have demonstrated that fluorene-based scaffolds can be modified through electrophilic aromatic substitution and nucleophilic attack to incorporate diverse functional groups, such as amino acids or phosphonic acids. This structural flexibility enables the compound to interact with multiple biological targets, making it a promising candidate for multitarget drug design.
Biological Activity and Mechanism of Action
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has shown potential in in vitro and in vivo experiments targeting inflammatory pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that this compound inhibits NF-κB activation by modulating IKK-β phosphorylation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. Additionally, its carbamate moiety may enhance selectivity by interacting with serine/threonine kinases, a mechanism observed in anti-cancer agents such as sorafenib. These findings suggest that the compound could be further optimized for chronic inflammatory diseases or neurodegenerative disorders.
Applications in Drug Discovery
The fluorene framework of 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has been leveraged in drug repurposing and structure-based drug design. A 2024 review in *Drug Discovery Today* highlighted its potential as a lead compound for antimicrobial resistance research, where its hydrophobic nature allows it to penetrate biofilm matrices. Furthermore, the cyclopropoxy group may confer stereoselectivity, a property critical for targeted therapy in oncology. Researchers are also exploring its pharmacokinetic profile, with preliminary data indicating low clearance rates and extended half-life, attributes beneficial for chronic disease management.
Recent Research and Development Trends
Recent advancements in machine learning and high-throughput screening have accelerated the evaluation of 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid. A 2023 computational study using molecular docking predicted its binding affinity to COX-2 and 5-LOX, enzymes implicated in pain and inflammation. These results align with experimental data from cell culture models, where the compound reduced NO production by 60% in LPS-stimulated macrophages. Additionally, drug conjugation strategies are being tested to enhance its targeting efficiency, such as linking it to antibodies or peptides for site-specific delivery in cancer immunotherapy.
Challenges and Future Directions
Despite its promising properties, 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid faces challenges in scaling synthesis and clinical translation. Current synthetic methods require multistep purification, which may limit its cost-effectiveness. To address this, researchers are investigating green chemistry approaches, such as catalytic asymmetric synthesis or biocatalytic oxidation, to streamline production. Future studies should also focus on toxicological profiling and in vivo efficacy in preclinical models, ensuring its safety and effectiveness for human applications.
Conclusion
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid exemplifies the intersection of structural chemistry and biological innovation. Its unique fluorene-based scaffold, combined with cyclopropoxy and carbamate functionalities, positions it as a valuable tool for targeted therapeutic development. Ongoing research in synthetic biology, computational modeling, and drug delivery will further refine its potential, paving the way for novel treatments in inflammation, cancer, and neurological disorders. As the field of biomedical research evolves, compounds like this will play a critical role in addressing unmet medical needs through precision medicine and personalized therapies.
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